N-(pyridin-3-ylmethyl)-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxamide
Description
N-(pyridin-3-ylmethyl)-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a pyridin-3-ylmethyl group and a 2,4,6-trimethylbenzoyl group
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-15-11-16(2)20(17(3)12-15)22(27)25-9-6-19(7-10-25)21(26)24-14-18-5-4-8-23-13-18/h4-5,8,11-13,19H,6-7,9-10,14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBXSSZOKROVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-3-ylmethyl halide under basic conditions.
Attachment of the 2,4,6-Trimethylbenzoyl Group: The final step is the acylation of the piperidine ring with 2,4,6-trimethylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the 2,4,6-trimethylbenzoyl moiety, potentially converting it to an alcohol.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the 2,4,6-trimethylbenzoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(pyridin-3-ylmethyl)-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a ligand in receptor studies. The presence of the pyridine and piperidine moieties suggests it could interact with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The structural features of the compound suggest it might exhibit activity against certain diseases, possibly through modulation of specific biological pathways.
Industry
In industrial applications, this compound could be used in the development of new polymers or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-(pyridin-3-ylmethyl)-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating them. The pyridine ring could facilitate binding to metal ions or other cofactors, while the piperidine ring might enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide: Lacks the 2,4,6-trimethylbenzoyl group, which may affect its chemical reactivity and biological activity.
1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxamide: Lacks the pyridin-3-ylmethyl group, potentially altering its interaction with biological targets.
N-(pyridin-3-ylmethyl)-1-benzoylpiperidine-4-carboxamide: Similar structure but with a benzoyl group instead of the 2,4,6-trimethylbenzoyl group, which could influence its properties.
Uniqueness
N-(pyridin-3-ylmethyl)-1-(2,4,6-trimethylbenzoyl)piperidine-4-carboxamide is unique due to the combination of the pyridin-3-ylmethyl and 2,4,6-trimethylbenzoyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
